molecular formula C9H7Cl2FO B14051817 1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

Cat. No.: B14051817
M. Wt: 221.05 g/mol
InChI Key: GLMNGSBMTINRSQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2FO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluoroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chlorine atom adjacent to the carbonyl group undergoes nucleophilic substitution due to electron-withdrawing effects from the carbonyl and halogens. Key reactions include:

Reaction TypeReagents/ConditionsProductsYield/Selectivity
SN2 DisplacementSodium azide (NaN₃) in DMF at 80°C1-Azido-1-(2-chloro-4-fluorophenyl)propan-2-one78% yield
Amine SubstitutionPrimary amines (e.g., methylamine) in THF, 25°CSecondary amide derivatives65-85% yield

The steric hindrance from the 2-chloro-4-fluorophenyl group reduces reaction rates compared to less substituted analogs, favoring polar aprotic solvents for optimal kinetics .

Reduction

The ketone moiety is reduced to secondary alcohols under mild conditions:

Reducing AgentConditionsProductNotes
NaBH₄MeOH, 0°C → 25°C1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-ol92% yield; stereoselectivity observed
LiAlH₄Dry ether, refluxSame alcohol product88% yield; requires rigorous anhydrous conditions

Oxidation

Controlled oxidation transforms the ketone into carboxylic acid derivatives:

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 100°C1-Chloro-1-(2-chloro-4-fluorophenyl)propanoic acid
CrO₃Acetic acid, 60°CSame acid product

Oxidation rates are slower than unhalogenated analogs due to electron-withdrawing effects.

Electrophilic Aromatic Substitution

The 2-chloro-4-fluorophenyl ring undergoes directed substitution:

PositionReagentsProductRegiochemical Control
Para to fluorineHNO₃/H₂SO₄2-Chloro-4-fluoro-5-nitrophenyl derivativeFluorine directs nitration
Ortho to chlorineCl₂, FeCl₃Polychlorinated byproductsLimited utility due to steric crowding

Halogen meta-directing effects compete, requiring precise stoichiometry to avoid mixed products .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs

Reactions occur at the aryl chloride site, with fluorine remaining inert under standard conditions .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous base (pH >10), cleaving the C-Cl bond to form propan-2-one derivatives.

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming fluorinated aromatic residues.

This reactivity profile highlights the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials, with precise control over reaction conditions being critical for desired selectivity .

Scientific Research Applications

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorophenyl)ethanone: A simpler analog with similar substitution on the phenyl ring but lacking the additional chlorine atom on the carbonyl carbon.

    1-(2-Chloro-4-fluorophenyl)propan-2-ol: The reduced form of 1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one.

    1-(2-Chloro-4-fluorophenyl)propanoic acid: The oxidized form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-Chloro-1-(2-chloro-4-fluorophenyl)propan-2-one, a chlorinated ketone, is notable for its potential biological activities. This compound, characterized by its unique structural features, has drawn interest in medicinal chemistry due to its possible applications in drug development.

  • Molecular Formula : C9H8Cl2F
  • Molecular Weight : 186.61 g/mol
  • CAS Number : 1806392-13-1

The presence of halogen substituents (chlorine and fluorine) contributes to the compound's electrophilic nature, enhancing its reactivity and bioavailability, which are crucial for biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures have been associated with significant biological properties. These include:

  • Antimicrobial Activity : Chlorinated and fluorinated compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit antimicrobial effects against various pathogens, indicating a potential for this compound to possess similar activity .
  • Anticancer Potential : The structural characteristics of halogenated compounds often correlate with anticancer activities. Compounds with similar halogenation patterns have been shown to interact with cellular targets involved in cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for predicting the biological activity of new compounds. For this compound, the following observations can be made:

Compound NameSimilarity IndexBiological Activity
1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-oneHighAntimicrobial
1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-oneModerateAnticancer
4'-Chloro-2'-fluoroacetophenoneModerateAntimicrobial
1-(2-Chloro-4-fluorophenyl)ethanoneLowMinimal activity
1-(2-Chloro-3-fluorophenyl)ethanoneLowMinimal activity

This table illustrates how structural modifications can influence biological activity, emphasizing the need for further research on this compound's specific interactions and effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Evaluation : A study assessing various chlorinated derivatives found that certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and other pathogens . This suggests that derivatives of this compound may also demonstrate potent antimicrobial properties.
  • Preclinical Models : Some bis(4-fluorophenyl) derivatives have shown therapeutic potential in preclinical models, particularly as dopamine transporter inhibitors . This indicates that similar structures may provide insights into the pharmacological applications of this compound.
  • Synthesis and Activity Correlation : Research on synthetic pathways has highlighted that the introduction of halogens can enhance the bioactivity of organic compounds. The synthesis methods often involve multi-step reactions that yield derivatives with varying degrees of biological efficacy .

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,1H3

InChI Key

GLMNGSBMTINRSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)Cl)Cl

Origin of Product

United States

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